1,2-Dinitrododecane

Description

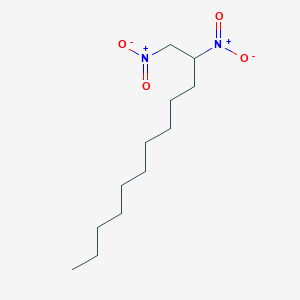

1,2-Dinitrododecane is a nitroalkane derivative with a 12-carbon chain (dodecane) and two nitro (-NO₂) groups at positions 1 and 2. These compounds are often studied for their explosive properties, solvent applications, or as intermediates in organic synthesis.

Properties

CAS No. |

62322-30-9 |

|---|---|

Molecular Formula |

C12H24N2O4 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

1,2-dinitrododecane |

InChI |

InChI=1S/C12H24N2O4/c1-2-3-4-5-6-7-8-9-10-12(14(17)18)11-13(15)16/h12H,2-11H2,1H3 |

InChI Key |

SCVONOYHPKVQAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dinitrododecane can be synthesized through nitration reactions involving dodecane. The nitration process typically involves the use of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the dodecane chain.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes. These processes are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced reaction vessels and temperature control systems is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dinitrododecane undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be used to oxidize this compound, leading to the formation of dicarboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the nitro groups to amino groups.

Major Products:

Reduction: The reduction of this compound yields 1,2-diaminododecane.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry: 1,2-Dinitrododecane is used as a precursor in the synthesis of various organic compounds

Biology: In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.

Medicine: The compound’s derivatives are explored for their potential use in pharmaceuticals. Researchers investigate their efficacy in targeting specific molecular pathways involved in diseases.

Industry: this compound is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of polymers, coatings, and explosives.

Mechanism of Action

The mechanism of action of 1,2-dinitrododecane and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can result in the inhibition or activation of specific pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lacks direct information on 1,2-Dinitrododecane but provides insights into structurally related compounds, enabling hypothetical comparisons based on substituent effects and chain length.

2.1 1,12-Dibromododecane ()

- Structure : A dodecane chain with bromine atoms at positions 1 and 12.

- Properties vs. This compound: Reactivity: Bromine is a leaving group, making 1,12-dibromododecane useful in nucleophilic substitution reactions. In contrast, nitro groups are poor leaving groups but enhance oxidative stability. Applications: Brominated alkanes are flame retardants or alkylating agents, whereas nitroalkanes may serve as explosives or solvents.

2.2 1,2-Dichloroethane ()

- Structure : A two-carbon chain with chlorine atoms at positions 1 and 2.

- Properties vs. This compound: Toxicity: 1,2-Dichloroethane is a known carcinogen and neurotoxin . Industrial Use: 1,2-Dichloroethane is a PVC precursor and solvent , while nitroalkanes are niche solvents or propellants. Environmental Persistence: Chlorinated ethanes persist in groundwater , whereas nitro compounds may degrade faster under UV light or microbial action.

2.3 1,2-Dihexadecyl-sn-glycero-3-phosphoethanolamine ()

- Structure : A phospholipid with two hexadecyl (C16) chains at positions 1 and 2 of a glycerol backbone.

- Properties vs. This compound: Hydrophobicity: The phospholipid is amphiphilic, whereas this compound is likely nonpolar due to its long hydrocarbon chain. Applications: Phospholipids are biocompatible (e.g., drug delivery), while nitroalkanes are non-biological and used in industrial contexts .

2.4 1,3-Indandione Derivatives ()

- Structure : Aromatic diones with substituents like diphenylacetyl groups.

- Properties vs. This compound: Electron Density: Indandiones are electron-deficient due to carbonyl groups, whereas nitro groups in this compound further reduce electron density, increasing susceptibility to reduction reactions.

Key Data Table: Hypothetical Comparison Based on Substituent Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.